molecular formula C13H11N3O2 B10763054 Salinazid CAS No. 1082667-45-5

Salinazid

Cat. No.: B10763054
CAS No.: 1082667-45-5
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-OQLLNIDSSA-N
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Description

Salinazid, also known as salicylaldehyde isonicotinoyl hydrazone, is a chemical compound with the molecular formula C₁₃H₁₁N₃O₂. It is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis. This compound is a derivative of isoniazid, a well-known antitubercular drug, and is used primarily in scientific research.

Preparation Methods

Salinazid can be synthesized through the reaction of isoniazid with salicylaldehyde in water. The reaction typically involves mixing equimolar amounts of isoniazid and salicylaldehyde in an aqueous medium, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization from ethanol .

Chemical Reactions Analysis

Salinazid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Salinazid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of salinazid involves its ability to chelate metal ions, particularly copper ions. This chelation disrupts the metal ion homeostasis within bacterial cells, leading to the generation of reactive oxygen species and subsequent bacterial cell death. This compound targets the bacterial cell wall and inhibits the synthesis of essential components, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Salinazid is similar to other hydrazone derivatives, such as:

    Isoniazid: A well-known antitubercular drug with a similar structure but different functional groups.

    Salicylaldehyde isonicotinoyl hydrazone derivatives: These compounds have similar structures but different substituents on the aromatic ring.

This compound is unique due to its specific combination of salicylaldehyde and isonicotinoyl hydrazone, which imparts distinct antibacterial properties and metal chelation abilities .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUNYMJSPHBH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56314764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

495-84-1
Record name Salinazid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salinazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SALINAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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